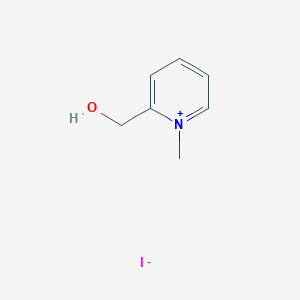

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Description

Properties

IUPAC Name |

(1-methylpyridin-1-ium-2-yl)methanol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURDJUFVNLDFOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480682 | |

| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3313-51-7 | |

| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.

Reduction: 2-(hydroxymethyl)-1-methylpiperidine.

Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction typically occurs in organic solvents like acetone or ethanol under reflux conditions. The general reaction can be represented as follows:This compound features a hydroxymethyl group that enhances its solubility in polar solvents and contributes to its reactivity in various chemical transformations.

Organic Synthesis

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide serves as a phase-transfer catalyst in organic reactions. Its ability to facilitate the transfer of ions between immiscible phases makes it valuable in synthesizing complex organic compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated significant anticancer activity against multiple cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 0.021 μM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : It may inhibit crucial enzymes involved in cellular proliferation.

- Receptor Interaction : The compound could modulate receptor activities that affect cell signaling pathways.

- Nucleophilic Activity : The presence of the hydroxymethyl group enhances its nucleophilic reactivity, allowing participation in biochemical reactions that disrupt cellular functions .

Antimicrobial Research

A study investigating the antimicrobial properties of various pyridinium derivatives found that this compound exhibited significant antibacterial activity against multiple strains of bacteria. This positions it as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In cancer research, another study highlighted the compound's ability to inhibit tumor cell proliferation effectively. The research reported promising results with low IC50 values across different cancer cell lines, suggesting its potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinium Derivatives

Key Observations:

Counterion Effects : The iodide ion in the target compound enhances solubility compared to the bromide analogue (234.09 g/mol) . Iodide’s larger ionic radius may also influence crystal packing and stability.

Substituent Position : Moving the hydroxymethyl group from the 2- to 3-position (as in ) alters hydrogen-bonding capacity and acidity. The 2-position in the target compound may favor intramolecular interactions.

Biological Activity

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide, also known as 1-Amino-3-(hydroxymethyl)pyridinium iodide, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound exhibits several notable biological activities, primarily in the realms of antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, influencing various cellular processes.

Antimicrobial Properties

Preliminary studies suggest that Pyridinium iodide compounds can inhibit the growth of various microorganisms. For instance, a study highlighted that certain pyridinium derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

In the context of cancer research, Pyridinium iodides have shown promising results in inhibiting tumor cell proliferation. Specific studies have reported IC50 values indicating potent anticancer activity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For example, one study reported an IC50 value of 0.021 μM against MCF-7 cells .

The biological activity of Pyridinium iodides is believed to stem from their ability to interact with enzymes and receptors involved in disease progression. While the exact mechanisms are still being elucidated, several pathways have been proposed:

- Enzyme Inhibition : Pyridinium compounds may inhibit specific enzymes that are crucial for cell survival and proliferation in cancerous cells.

- Receptor Interaction : These compounds could modulate receptor activity, affecting signaling pathways that lead to cell growth or apoptosis.

- Nucleophilic Activity : The presence of hydroxymethyl groups may enhance nucleophilic reactivity, allowing these compounds to participate in biochemical reactions that disrupt cellular functions .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | Various Gram-positive and Gram-negative bacteria | Varies | |

| Anticancer | MDA-MB-231 (Breast), MCF-7 (Breast), A549 (Lung) | 0.021 - 0.95 |

Notable Research Findings

- Antimicrobial Studies : A comprehensive screening of pyridinium derivatives revealed significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .

- Anticancer Efficacy : Research published in the Journal of Medicinal Chemistry demonstrated that specific pyridinium compounds exhibited low nanomolar inhibitory activities against key cancer cell lines, highlighting their potential as therapeutic agents .

- Mechanistic Insights : A study exploring the reactivation of acetylcholinesterase (AChE) by pyridinium oximes illustrated how these compounds could counteract organophosphorus poisoning by displacing phosphoryl groups from AChE active sites .

Q & A

Q. What are the recommended methods for synthesizing Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide?

The synthesis typically involves quaternization of pyridine derivatives with methyl iodide. A general procedure includes:

- Step 1: React 2-(hydroxymethyl)pyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux for 12–24 hours.

- Step 2: Purify the product via recrystallization using ethanol or methanol.

- Validation: Confirm purity via elemental analysis (C, H, N) and NMR spectroscopy (e.g., absence of free pyridine peaks at δ 8.5–9.0 ppm) .

- Note: Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 minutes) can reduce reaction time .

Q. How can researchers characterize the physical properties of this compound?

Key characterization methods include:

- LogP (Partition Coefficient): Determine via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient .

- Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min (reported range: 186–193°C) .

- PSA (Polar Surface Area): Calculate computationally using tools like ChemDraw or Spartan .

Q. What experimental strategies address solubility challenges in aqueous systems?

If solubility is undetermined (as noted in some datasets):

- Screening: Test solubility in DMSO, methanol, or buffered solutions (pH 4–9) via UV-Vis spectroscopy.

- Derivatization: Introduce sulfonate or carboxylate groups to enhance hydrophilicity .

- Surfactant Use: Employ nonionic surfactants (e.g., Triton X-100) for colloidal dispersion .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported LogP or melting point data?

- Cross-Validation: Compare results from multiple methods (e.g., experimental LogP vs. computational predictions).

- Purity Assessment: Analyze impurities via HPLC-MS or NMR. For example, residual solvents like acetonitrile can alter melting points .

- Standardization: Use certified reference materials (CRMs) for calibration .

Q. What are the optimal conditions for scaling up synthesis while minimizing byproducts?

- DOE (Design of Experiments): Vary temperature (60–100°C), solvent (acetonitrile vs. DMF), and stoichiometry (1:1 to 1:1.2 pyridine:methyl iodide ratio).

- Byproduct Mitigation: Monitor N-methylation side products via LC-MS and optimize reaction time to ≤18 hours .

- Green Chemistry: Replace methyl iodide with dimethyl carbonate under ionic liquid catalysis to reduce toxicity .

Q. How can the compound’s thermal decomposition profile be analyzed for safety?

Q. What strategies validate the compound’s mutagenic potential in toxicological studies?

Q. How can researchers ensure reproducibility in spectroscopic data across labs?

- Standardized Protocols: Specify NMR parameters (e.g., 500 MHz, D2O solvent, TMS reference) and FTIR settings (4 cm⁻¹ resolution, KBr pellets) .

- Inter-Lab Collaboration: Share raw spectral data via platforms like IUCrData or Zenodo .

Methodological Best Practices

Q. What steps ensure compliance with safety guidelines during handling?

Q. How should researchers document experimental procedures for peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.